molecular formula C6H8ClF2N3O2 B8038462 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B8038462
M. Wt: 227.60 g/mol
InChI Key: MQSZGPQYAYAZJN-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a difluoroethyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 4-amino-1H-pyrazole-5-carboxylic acid with 2,2-difluoroethylamine under specific conditions to introduce the difluoroethyl group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and organic solvents, and the major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and difluoroethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid hydrochloride stands out due to its unique structural features and reactivity. Similar compounds include:

  • 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid

These compounds share the pyrazole ring and difluoroethyl group but differ in the position and type of functional groups attached. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O2.ClH/c7-4(8)2-11-5(6(12)13)3(9)1-10-11;/h1,4H,2,9H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSZGPQYAYAZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1N)C(=O)O)CC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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